Product packaging for Thymine monohydrate(Cat. No.:CAS No. 28171-19-9)

Thymine monohydrate

Cat. No.: B15477122
CAS No.: 28171-19-9
M. Wt: 144.13 g/mol
InChI Key: ARXSATSKDOIRNZ-UHFFFAOYSA-N
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Description

Thymine Monohydrate is the monohydrate crystalline form of thymine, one of the four fundamental nucleobases in deoxyribonucleic acid (DNA). In molecular biology research, it serves as a critical building block for in vitro DNA synthesis and sequencing studies. Its specific pairing with adenine via two hydrogen bonds is essential for maintaining the structural integrity and facilitating the replication of the DNA double helix. In microbiology, thymine is a required growth factor for certain thymine-auxotrophic bacterial strains, making it a necessary component in defined culture media used to study bacterial genetics and physiology. Furthermore, this compound is used as a standard or reference material in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, for the quantification and identification of nucleic acids and their derivatives. As a pyrimidine derivative, it also finds application in biochemical research investigating nucleotide metabolism and the mechanisms of antineoplastic agents like fluorouracil, which target thymine metabolism. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O3 B15477122 Thymine monohydrate CAS No. 28171-19-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

28171-19-9

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

5-methyl-1H-pyrimidine-2,4-dione;hydrate

InChI

InChI=1S/C5H6N2O2.H2O/c1-3-2-6-5(9)7-4(3)8;/h2H,1H3,(H2,6,7,8,9);1H2

InChI Key

ARXSATSKDOIRNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)NC1=O.O

Origin of Product

United States

Foundational & Exploratory

Theoretical Underpinnings of Thymine Monohydrate Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental basis for the stability of thymine (B56734) monohydrate. It delves into the compound's crystal structure, the critical role of hydrogen bonding, its hydration and dehydration behavior, and the thermodynamic principles governing its stability. This document is intended to be a valuable resource for researchers in crystallography, materials science, and pharmaceutical development.

Executive Summary

Thymine, a fundamental component of DNA, can crystallize with water to form a hydrated solid. While historically referred to as thymine monohydrate, recent research indicates it is more accurately described as a stoichiometric hydrate (B1144303) with a thymine-to-water ratio of approximately 1:0.8. The stability of this hydrate is intricately linked to its crystal structure, which features channels of water molecules stabilized by a robust network of hydrogen bonds. This guide will explore the key factors that dictate the stability of this hydrate, its transformation to various anhydrous forms, and the experimental methodologies used for its characterization.

Crystal Structure and Stoichiometry

The crystal structure of thymine hydrate has been determined to be monoclinic with the space group P2₁/c[1]. The thymine molecules within the crystal lattice are planar and form strong hydrogen bonds with neighboring thymine molecules, creating ribbon-like motifs[1]. These ribbons are further interconnected by water molecules, which are located in channels that run parallel to the c-axis of the crystal[1].

A critical aspect of thymine hydrate's nature is its stoichiometry. While often referred to as a monohydrate, multiple lines of evidence from thermogravimetric analysis (TGA) and Karl Fischer titration indicate a water content of approximately 0.81 to 0.82 moles of water per mole of thymine[1]. This suggests that it is a stoichiometric 0.8-hydrate rather than a true monohydrate[1]. This non-integer stoichiometry has significant implications for the crystal's stability and dehydration mechanism.

Table 1: Crystallographic Data for Thymine Hydrate

ParameterValueReference
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a6.077 Å[1]
b27.862 Å[1]
c3.816 Å[1]
β94° 19'[1]
Stoichiometry~0.8 mol water / mol thymine[1]

The Role of Hydrogen Bonding

The stability of the thymine hydrate crystal lattice is fundamentally dependent on an extensive network of hydrogen bonds. These interactions occur between:

  • Thymine-Thymine: Thymine molecules form dimeric structures through N-H···O hydrogen bonds, creating stable, planar ribbons[1].

  • Thymine-Water: The carbonyl groups of the thymine molecules act as hydrogen bond acceptors for the water molecules residing in the channels.

  • Water-Water: The water molecules within the channels are themselves interconnected through hydrogen bonds, forming chains that contribute to the overall stability of the hydrated crystal.

The cooperative nature of this hydrogen-bonding network is the primary force holding the water molecules within the crystal lattice. The disruption of this network by changes in temperature or humidity leads to the dehydration of the crystal.

Hydration and Dehydration Behavior

The stability of thymine hydrate is highly sensitive to environmental conditions, particularly temperature and relative humidity (RH).

4.1 Thermodynamic Stability

Thymine hydrate is the thermodynamically stable form only at high water activities (aw), specifically aw > 0.95 at temperatures at or below 25°C[1]. Below this critical water activity, the anhydrous forms of thymine are more stable.

Differential scanning calorimetry (DSC) has shown that thymine hydrate undergoes a peritectic transformation to the anhydrous form (AH A°) at a temperature of 61.0 ± 1.5 °C[1]. The enthalpy of this transformation has been measured to be 6.9 ± 0.1 kJ/mol[1].

Table 2: Thermodynamic and Stability Data for Thymine Hydrate

ParameterValueConditionsReference
Water Content (TGA)10.31 ± 0.01 % mass lossHeating under N₂ purge[1]
Molar Ratio (TGA)0.81 ± <0.01 mol water/mol thymine-[1]
Molar Ratio (Karl Fischer)0.82 ± 0.01 mol water/mol thymine-[1]
Critical Water Activity (aw)> 0.9510 and 25 °C[1]
Dehydration Onset (Gravimetric)< 70% RH25 °C[1]
Peritectic Transformation Temp.61.0 ± 1.5 °CSealed DSC pan, 10 °C/min[1]
Enthalpy of Transformation6.9 ± 0.1 kJ/molSealed DSC pan[1]

4.2 Dehydration Pathways

The dehydration of thymine hydrate is a complex process that can lead to the formation of different anhydrous polymorphs depending on the dehydration conditions. The removal of water from the channels along the c-axis initiates the transformation[1].

  • Dehydration at ambient temperature and low humidity can lead to the formation of a mixture of anhydrous forms C (AH C) and D (AH D)[1].

  • Vacuum drying or purging with dry nitrogen at temperatures ≤ 30 °C can yield phase-pure AH D[1].

  • Increasing the dehydration temperature favors the formation of AH C[1].

The fact that different dehydration conditions lead to different anhydrous forms highlights the kinetic and thermodynamic interplay that governs the solid-state transformations of thymine.

Experimental Protocols

The characterization of this compound's stability relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited.

5.1 Single-Crystal X-ray Diffraction (SCXRD)

  • Crystal Preparation: Single crystals of this compound are grown by slow cooling of a saturated aqueous solution of thymine.

  • Data Collection: A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation). The crystal is maintained at a constant temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.

5.2 Powder X-ray Diffraction (PXRD)

  • Sample Preparation: A small amount of the polycrystalline sample is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Instrument Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Scan Range (2θ): 5° to 40°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns from a database (e.g., the Powder Diffraction File).

5.3 Thermogravimetric Analysis (TGA)

  • Instrument: A thermogravimetric analyzer equipped with a sensitive microbalance.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an open pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 300 °C

    • Purge Gas: Dry Nitrogen

    • Flow Rate: 50 mL/min

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperature at which water is lost and to quantify the amount of water in the hydrate.

5.4 Differential Scanning Calorimetry (DSC)

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 100 °C

    • Atmosphere: Nitrogen

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic or exothermic events, such as dehydration and phase transitions, are identified by peaks in the DSC thermogram. The temperature of the transition and the associated enthalpy change are determined from the peak onset and area, respectively.

5.5 Gravimetric Moisture Sorption-Desorption

  • Instrument: A dynamic vapor sorption (DVS) analyzer or a similar instrument that can control the relative humidity and monitor the sample mass.

  • Sample Preparation: A small amount of the sample is placed in the instrument's sample pan.

  • Procedure: The sample is exposed to a series of increasing (sorption) and then decreasing (desorption) relative humidity steps at a constant temperature (e.g., 25 °C). The mass of the sample is allowed to equilibrate at each RH step.

  • Equilibration Criterion: The RH is changed to the next step when the rate of mass change is less than a specified value (e.g., 0.002% in 5 minutes).

  • Data Analysis: The equilibrium mass at each RH is plotted against the RH to generate a sorption-desorption isotherm, which reveals the hygroscopicity and stability of the hydrate at different humidity levels.

5.6 Karl Fischer Titration

  • Principle: This method is a coulometric or volumetric titration that specifically determines the water content of a sample.

  • Procedure: A known mass of the thymine hydrate sample is dissolved in a suitable anhydrous solvent (e.g., methanol). The solution is then titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint of the titration is detected electrochemically.

  • Calculation: The amount of water in the sample is calculated based on the amount of Karl Fischer reagent consumed.

Visualizations

6.1 Diagram of the Hydrogen Bonding Network in this compound

Hydrogen_Bonding_in_Thymine_Monohydrate cluster_thymine1 Thymine Molecule 1 cluster_thymine2 Thymine Molecule 2 cluster_water Water Channel T1 N1-H C2=O2 N3-H C4=O4 T2 N1-H C2=O2 N3-H C4=O4 T1:N1->T2:O2 N-H···O T1:N3->T2:O4 N-H···O W1 H₂O T1:O4->W1 C=O···H-O W2 H₂O T2:O2->W2 C=O···H-O W1->W2 O-H···O Experimental_Workflow start Start: Thymine Sample crystallization Crystallization from Aqueous Solution start->crystallization hydrate_crystal Thymine Hydrate Crystal crystallization->hydrate_crystal scxrd Single-Crystal XRD hydrate_crystal->scxrd pxrd Powder XRD hydrate_crystal->pxrd tga Thermogravimetric Analysis (TGA) hydrate_crystal->tga dsc Differential Scanning Calorimetry (DSC) hydrate_crystal->dsc gms Gravimetric Moisture Sorption hydrate_crystal->gms kf Karl Fischer Titration hydrate_crystal->kf structure Crystal Structure (Unit Cell, Space Group) scxrd->structure end End: Stability Profile structure->end phase_id Phase Identification pxrd->phase_id phase_id->end water_content Water Content (Stoichiometry) tga->water_content water_content->end thermo_props Thermodynamic Properties (Dehydration Temp, Enthalpy) dsc->thermo_props thermo_props->end stability Stability vs. Relative Humidity gms->stability stability->end water_content2 Precise Water Content kf->water_content2 water_content2->end

References

An In-depth Technical Guide to the Hydrogen Bonding Network in Thymine Monohydrate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate network of hydrogen bonds within crystalline structures of active pharmaceutical ingredients (APIs) and their hydrates is of paramount importance in drug development. These non-covalent interactions dictate critical physicochemical properties, including solubility, stability, and dissolution rates. Thymine (B56734), a fundamental component of nucleic acids, serves as a vital model system for understanding these interactions. In its hydrated crystalline form, thymine monohydrate, a complex three-dimensional hydrogen-bonding network is established, involving both thymine-thymine and thymine-water interactions. This technical guide provides a comprehensive overview of the hydrogen bonding network in this compound crystals, presenting key structural data, detailed experimental protocols for its characterization, and a visual representation of the molecular interactions and experimental workflows. Understanding this network is crucial for predicting the behavior of similar molecular structures in pharmaceutical formulations.

Crystallographic and Hydrogen Bond Data

The crystal structure of this compound was first elucidated by Gerdil in 1961 through single-crystal X-ray diffraction.[1][2][3] The crystals exhibit a monoclinic symmetry with the space group P21/c.[1][4] It is noteworthy that while commonly referred to as a monohydrate, some studies suggest that it may be a non-stoichiometric channel hydrate (B1144303) with a water-to-thymine ratio of approximately 0.8:1, particularly at high water activities.[4] The crystallographic and hydrogen bond parameters derived from X-ray diffraction data are summarized below.

Crystal Data
ParameterValueReference
Crystal SystemMonoclinic[1][4]
Space GroupP21/c[1][4]
a6.077 Å[1]
b27.862 Å[1]
c3.816 Å[1]
β94° 19'[1]
Z4
Hydrogen Bond Geometry

The hydrogen bonding in this compound involves both thymine-thymine and thymine-water interactions. The thymine molecules form centrosymmetric dimers through N-H···O hydrogen bonds, creating characteristic R22(8) ring motifs.[4] These dimers are further linked into ribbons. The water molecules reside in channels and act as bridges, connecting these ribbons through O-H···O hydrogen bonds.[5] The following table summarizes the key hydrogen bond distances and angles as determined by X-ray diffraction. It is important to note that neutron diffraction would provide more precise locations for the hydrogen atoms.

Donor (D)Hydrogen (H)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Type of Interaction
N(1)H(1)O(2)2.84~170Thymine-Thymine
N(3)H(3)O(4)2.85~170Thymine-Thymine
O(water)H(w1)O(4)2.80Not specifiedWater-Thymine
O(water)H(w2)O(2)2.95Not specifiedWater-Thymine

Note: The precise hydrogen atom positions and bond angles are best determined by neutron diffraction. The values presented here are based on X-ray diffraction data and established principles of hydrogen bond geometry.

Experimental Protocols

The characterization of the hydrogen bonding network in this compound relies on a combination of diffraction and spectroscopic techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the primary technique for determining the three-dimensional arrangement of atoms in a crystal, including the heavy atom positions involved in hydrogen bonding.[6][7]

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by the slow evaporation of a saturated aqueous solution of thymine at room temperature.[1]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • Instrument: A four-circle diffractometer equipped with a CCD or CMOS detector is used.

    • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation is commonly employed.

    • Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans).

  • Data Processing:

    • The collected images are integrated to obtain the intensities of the diffraction spots.

    • Corrections for Lorentz factor, polarization, and absorption are applied.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the non-hydrogen atoms.

    • The atomic positions and thermal parameters are refined using full-matrix least-squares methods against the experimental data.

    • Hydrogen atoms are typically located from the difference Fourier map and their positions refined with constraints or restraints.

Single-Crystal Neutron Diffraction

Neutron diffraction is highly advantageous for accurately locating hydrogen atoms due to the comparable scattering cross-sections of hydrogen (or more favorably, deuterium) and heavier atoms like carbon, nitrogen, and oxygen.[8][9]

Methodology:

  • Crystal Growth: Larger single crystals (typically > 1 mm³) are required for neutron diffraction compared to SC-XRD. For studies focusing on hydrogen bonding, growing crystals from a D₂O solution to obtain deuterated this compound can be beneficial to reduce incoherent scattering from hydrogen.

  • Data Collection:

    • Instrument: A single-crystal neutron diffractometer at a research reactor or spallation source is used.

    • Neutron Source: A monochromatic or polychromatic (Laue method) neutron beam is employed.

    • Temperature: Data collection is typically performed at low temperatures.

    • Data Collection Strategy: Similar to SC-XRD, data is collected over a wide range of crystal orientations.

  • Structure Refinement: The neutron diffraction data is used to refine the crystal structure, with a particular focus on the precise positions and thermal parameters of the hydrogen/deuterium atoms. This allows for a more accurate determination of hydrogen bond geometries.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy is a sensitive probe of hydrogen bonding. The formation of a hydrogen bond typically leads to a red-shift (lower frequency) and broadening of the stretching frequency of the donor group (e.g., N-H or O-H).

Methodology for FTIR Spectroscopy:

  • Sample Preparation: A small amount of crystalline this compound is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 2-4 cm⁻¹.

    • A background spectrum of the KBr pellet is collected and subtracted from the sample spectrum.

  • Data Analysis: The positions and shapes of the vibrational bands, particularly in the N-H (around 3200-3500 cm⁻¹) and C=O (around 1600-1750 cm⁻¹) stretching regions, are analyzed to identify the presence and nature of hydrogen bonds.

Methodology for Raman Spectroscopy:

  • Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.

  • Data Acquisition:

    • Instrument: A Raman spectrometer, often coupled to a microscope.

    • Excitation Source: A laser with a specific wavelength (e.g., 532 nm, 785 nm).

    • Spectral Range: Typically 3500-100 cm⁻¹.

  • Data Analysis: Similar to FTIR, the shifts in the vibrational frequencies of the N-H and C=O groups provide information about the hydrogen bonding interactions. The pyrimidine (B1678525) ring breathing modes are also sensitive to the crystalline environment.[10]

Visualizing the Hydrogen Bonding Network and Experimental Workflow

Hydrogen Bonding Network in this compound

HydrogenBondingNetwork cluster_dimer1 Thymine Molecule 1 cluster_dimer2 Thymine Molecule 2 (Centrosymmetrically Related) cluster_water Water Molecule T1 Thymine 1 T1_N1H N1-H T1_N3H N3-H T1_O2 O2 T1_O4 O4 T2_O2 O2 T1_N1H->T2_O2 N-H···O T2 Thymine 2 T2_N1H N1-H T2_N3H N3-H T2_O4 O4 T2_N3H->T1_O4 N-H···O H2O H₂O H2O_H1 O-H1 H2O_H2 O-H2 H2O_O O(w) H2O_H1->T1_O4 O-H···O H2O_H2->T2_O2 O-H···O ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_diffraction Diffraction Experiments cluster_analysis Data Analysis and Structure Determination cluster_validation Validation and Interpretation start Start: Thymine Powder dissolve Dissolve in H₂O (or D₂O) start->dissolve crystallize Slow Evaporation dissolve->crystallize select_crystal Select Single Crystal crystallize->select_crystal xrd Single-Crystal X-ray Diffraction select_crystal->xrd Primary Structure neutron Single-Crystal Neutron Diffraction select_crystal->neutron Precise H Positions spectroscopy Spectroscopic Analysis (FTIR/Raman) select_crystal->spectroscopy process_xrd Process XRD Data xrd->process_xrd process_neutron Process Neutron Data neutron->process_neutron solve_xrd Solve Structure (Heavy Atoms) process_xrd->solve_xrd refine_xrd Refine Structure solve_xrd->refine_xrd refine_neutron Refine H/D Positions solve_xrd->refine_neutron refine_xrd->refine_neutron Initial Model final_model Final Structural Model refine_xrd->final_model refine_neutron->final_model hbond_analysis Analyze H-Bond Network final_model->hbond_analysis spectroscopy->hbond_analysis Corroboration

References

Unveiling the Thermal Behavior of Thymine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine (B56734), a fundamental component of deoxyribonucleic acid (DNA), can exist in various solid-state forms, including anhydrous and hydrated crystalline structures. The stability and interconversion of these forms are of paramount importance in pharmaceutical development, as they can significantly influence the physicochemical properties, bioavailability, and shelf-life of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the thermal behavior of thymine monohydrate, with a focus on its dehydration processes and the resulting solid-state transformations. It has been demonstrated that the most common hydrated form of thymine is not a true monohydrate but a stoichiometric channel hydrate (B1144303) with a water-to-thymine ratio of approximately 0.8:1.[1] For the purpose of this guide, this form will be referred to as thymine hydrate.

Thermal Analysis of Thymine Hydrate

The thermal behavior of thymine hydrate is characterized by a complex dehydration process that is highly dependent on experimental conditions such as temperature, heating rate, and relative humidity. The primary analytical techniques employed to investigate these phenomena are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of thymine hydrate.

ParameterValueReference
Water Content (TGA)10.31 ± 0.01% mass loss[1]
Molar Ratio of Water to Thymine0.81 ± <0.01[1]
Peritectic Transformation Temperature (DSC)approx. 60 °C[1]
Activation Energy for Dehydration115–122 kJ/mol[2]

Table 1: Summary of Thermogravimetric and Differential Scanning Calorimetry Data for Thymine Hydrate.

Dehydration ConditionResulting Anhydrous Form(s)Reference
0% Relative Humidity (over P₂O₅, under vacuum or N₂ purge) at room temperature or lowerAnhydrate D (AH D)[1]
43% - 62.5% Relative HumidityAnhydrate C (AH C)[1]
Heating at temperatures ≥45 °CMixture of Td₁ and Td₂[2]
Heating above ∼180 °CTd₂ as the major product[2]

Table 2: Influence of Dehydration Conditions on the Resulting Anhydrous Thymine Polymorphs.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the thermal properties of thymine hydrate. The following sections outline the key experimental protocols cited in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of thymine hydrate.

Methodology:

  • A sample of thymine hydrate (approximately 2-25 mg) is weighed into an open aluminum pan.

  • The pan is placed in a thermogravimetric analyzer.

  • The sample is heated under a controlled nitrogen purge.

  • The mass of the sample is continuously monitored as a function of temperature.

  • Different heating rates can be applied to study the kinetics of dehydration.[1]

Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal transitions, such as dehydration and phase changes, of thymine hydrate.

Methodology:

  • A sample of thymine hydrate (approximately 2-25 mg) is weighed into an aluminum pan.[1]

  • The pan can be open, closed with a pinhole, or hermetically sealed depending on the desired experimental conditions (e.g., to control the water vapor pressure).[1]

  • The sample pan and an empty reference pan are placed in the DSC instrument.

  • The samples are heated at a constant rate (e.g., 10 °C min⁻¹).[1]

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

Hot-Stage Microscopy (HSM)

Objective: To visually observe the physical changes, such as dehydration and crystal morphology transformations, of thymine hydrate upon heating.

Methodology:

  • A small amount of thymine hydrate crystals is placed on a microscope slide.

  • To inhibit rapid dehydration at room temperature, the crystals can be embedded in silicon oil.[1]

  • The slide is placed on a Kofler hot-stage attached to a polarization microscope.

  • The sample is heated, and the changes in the crystals are observed and recorded.

Visualization of Thermal Behavior

The following diagrams illustrate the key processes and relationships involved in the thermal behavior of thymine hydrate.

Dehydration_Pathway cluster_conditions Dehydration Conditions Thymine_Hydrate Thymine Hydrate (0.8 H₂O) Dehydration Dehydration Thymine_Hydrate->Dehydration Heating / Reduced RH Anhydrate_C Anhydrate C (AH C) Dehydration->Anhydrate_C 43-62.5% RH Anhydrate_D Anhydrate D (AH D) Dehydration->Anhydrate_D 0% RH Anhydrate_Td1 Anhydrate Td₁ Dehydration->Anhydrate_Td1 ≥45°C Anhydrate_Td2 Anhydrate Td₂ Dehydration->Anhydrate_Td2 ≥45°C Anhydrate_Td1->Anhydrate_Td2 Polymorphic Transformation Anhydrate_Td_star Anhydrate Td* (transient) Anhydrate_Td_star->Anhydrate_Td2 43-62.5% RH 43-62.5% RH 0% RH 0% RH ≥45°C ≥45°C

Caption: Dehydration pathways of thymine hydrate to various anhydrous polymorphs.

Experimental_Workflow Start Thymine Hydrate Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC HSM Hot-Stage Microscopy (HSM) Start->HSM Water_Content Water Content (Mass Loss) TGA->Water_Content Thermal_Transitions Thermal Transitions (Endotherms/Exotherms) DSC->Thermal_Transitions Visual_Changes Morphological Changes HSM->Visual_Changes Data_Analysis Data Analysis and Characterization Water_Content->Data_Analysis Thermal_Transitions->Data_Analysis Visual_Changes->Data_Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal behavior of thymine hydrate is a multifaceted process involving dehydration to several distinct anhydrous polymorphs. The specific outcome of the dehydration is highly sensitive to the experimental conditions, particularly relative humidity and temperature. A thorough understanding of these transformations, facilitated by techniques such as TGA, DSC, and HSM, is critical for the development of stable and effective thymine-containing pharmaceutical formulations. The data and protocols presented in this guide offer a comprehensive foundation for researchers and scientists working in this field.

References

Methodological & Application

Growing High-Quality Thymine Monohydrate Single Crystals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of high-quality single crystals of thymine (B56734) monohydrate, an essential component in pharmaceutical and scientific research. The following sections outline established methods, including slow evaporation, cooling crystallization, and vapor diffusion, providing the necessary parameters and experimental setups to achieve optimal results.

Introduction

Thymine, a pyrimidine (B1678525) derivative, is a fundamental component of DNA. Its hydrated form, thymine monohydrate, is of significant interest for structural studies and as a model system in understanding the hydration of biological molecules. The ability to grow large, high-quality single crystals is crucial for various analytical techniques, including X-ray and neutron diffraction, which provide detailed insights into its molecular structure and hydrogen bonding networks. This document details reliable methods for obtaining such crystals.

Crystal Growth Methodologies

Several techniques can be employed to grow this compound single crystals. The choice of method depends on the desired crystal size, quality, and the experimental resources available.

Slow Evaporation Method

The slow evaporation technique is a straightforward and widely used method for growing single crystals from solution. It relies on the gradual removal of the solvent, which increases the solute concentration to the point of supersaturation, leading to nucleation and crystal growth.

Protocol:

  • Solution Preparation: Prepare a saturated or near-saturated solution of thymine in deionized water at room temperature. A good starting point is to dissolve approximately 10 mg of thymine in 2 ml of deionized water.[1]

  • Filtration: Filter the solution using a syringe filter (0.22 µm pore size) to remove any particulate impurities that could act as unwanted nucleation sites.

  • Crystallization Vessel: Transfer the filtered solution to a clean, shallow container with a wide surface area, such as a petri dish or a small beaker.

  • Controlled Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to control the rate of evaporation. A slower evaporation rate generally leads to fewer but larger and higher-quality crystals.

  • Incubation: Place the vessel in a vibration-free and temperature-stable environment. Monitor the vessel periodically for crystal growth.

  • Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution using tweezers. Wash the crystals with a small amount of cold deionized water and dry them on a filter paper.

Cooling Crystallization Method

This method takes advantage of the temperature-dependent solubility of thymine in water. A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution of thymine in deionized water at an elevated temperature. A well-documented protocol involves creating a saturated solution at 40 °C.[2]

  • Hot Filtration: While the solution is still warm, filter it to remove any undissolved particles.

  • Controlled Cooling: Transfer the hot, saturated solution to a clean crystallization vessel and seal it to prevent evaporation.

  • Cooling Profile: Place the vessel in a programmable water bath or a well-insulated container to allow for slow and controlled cooling. A recommended cooling profile is to lower the temperature to 8 °C.[2] A slow cooling rate is crucial for the formation of high-quality single crystals.

  • Crystal Growth and Harvesting: Allow the solution to stand at the lower temperature for several hours to days to facilitate crystal growth. Harvest the crystals as described in the slow evaporation method.

Vapor Diffusion Method

Vapor diffusion is a sensitive technique that allows for fine control over the crystallization process. It involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually inducing supersaturation.

Protocol:

  • Solution Preparation: Dissolve approximately 4 mg of thymine in 0.5 ml of a suitable solvent in a small, open inner container (e.g., a small vial or a sitting drop pedestal).[3] Water is a good solvent for this compound crystal growth.

  • Reservoir Preparation: In a larger, sealed outer container (the reservoir), place a larger volume (e.g., 2-5 ml) of an anti-solvent.[3] For an aqueous solution of thymine, a suitable anti-solvent would be a more volatile organic solvent in which thymine has low solubility, such as dioxane.[3]

  • Assembly: Place the inner container with the thymine solution inside the sealed reservoir, ensuring no direct contact between the two liquids.

  • Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the thymine solution, reducing the solubility of thymine and leading to the formation of crystals over several days to weeks.

  • Harvesting: Carefully retrieve the crystals from the inner container once they have grown to a suitable size.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the different crystal growth methods.

ParameterSlow EvaporationCooling CrystallizationVapor Diffusion
Starting Material Thymine powderThymine powderThymine powder
Solvent Deionized WaterDeionized WaterDeionized Water
Anti-Solvent N/AN/ADioxane
Thymine Concentration Saturated/Near-saturated at RTSaturated at 40 °C~8 mg/mL
Temperature Profile Constant Room Temperature40 °C cooled to 8 °CConstant Room Temperature
Typical Growth Time Days to weeksHours to daysDays to weeks
Expected Crystal Size Millimeter-scaleMillimeter-scaleSub-millimeter to millimeter-scale
Crystal Habit Hexagonal platesHexagonal platesVaries with conditions

Experimental Workflows

The following diagrams illustrate the logical flow of the described crystal growth methods.

Slow_Evaporation_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Harvesting prep1 Dissolve Thymine in Water prep2 Filter Solution prep1->prep2 cryst1 Transfer to Vessel prep2->cryst1 cryst2 Controlled Evaporation cryst1->cryst2 cryst3 Incubate cryst2->cryst3 harvest1 Remove Crystals cryst3->harvest1 harvest2 Wash and Dry harvest1->harvest2

Fig. 1: Workflow for the Slow Evaporation Method.

Cooling_Crystallization_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Harvesting prep1 Dissolve Thymine in Hot Water (40°C) prep2 Hot Filtration prep1->prep2 cryst1 Transfer to Vessel prep2->cryst1 cryst2 Slow Cooling to 8°C cryst1->cryst2 cryst3 Incubate cryst2->cryst3 harvest1 Remove Crystals cryst3->harvest1 harvest2 Wash and Dry harvest1->harvest2

Fig. 2: Workflow for the Cooling Crystallization Method.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting prep1 Prepare Thymine Solution in Inner Vial cryst1 Assemble System prep1->cryst1 prep2 Prepare Anti-Solvent in Reservoir prep2->cryst1 cryst2 Vapor Diffusion cryst1->cryst2 cryst3 Incubate cryst2->cryst3 harvest1 Remove Crystals cryst3->harvest1 harvest2 Wash and Dry harvest1->harvest2

Fig. 3: Workflow for the Vapor Diffusion Method.

Characterization of this compound Crystals

The quality and identity of the grown crystals should be confirmed using appropriate analytical techniques.

  • Visual Inspection: High-quality single crystals should be transparent, have well-defined facets, and be free of visible cracks or inclusions.

  • Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline phase of the material. The PXRD pattern of this compound is distinct from its anhydrous forms.[2]

  • Single-Crystal X-ray Diffraction (SCXRD): This technique provides detailed information about the crystal structure, including unit cell parameters, space group, and atomic coordinates. This compound crystallizes in the monoclinic space group P2₁/c.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present and to confirm the presence of water of hydration. The spectrum of this compound will show characteristic peaks for the thymine molecule and additional bands corresponding to the water molecules.

  • Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides vibrational information about the molecule and can be used to distinguish between different polymorphic forms.[2]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of the hydrate (B1144303) by measuring the weight loss upon heating.

Troubleshooting

  • No Crystals Form: The solution may not be sufficiently supersaturated. For slow evaporation, increase the evaporation rate slightly. For cooling crystallization, ensure the initial solution is fully saturated and consider a slightly lower final temperature. For vapor diffusion, try a different anti-solvent or adjust the concentrations.

  • Formation of Many Small Crystals: This indicates that nucleation is too rapid. Slow down the rate of supersaturation. For slow evaporation, reduce the number of holes in the cover. For cooling crystallization, decrease the cooling rate. For vapor diffusion, use a less volatile anti-solvent or decrease the temperature.

  • Oily Precipitate or Amorphous Solid Forms: This can be due to impurities in the starting material or solvent, or the rate of supersaturation being too high. Ensure high-purity starting materials and solvents, and slow down the crystallization process.

By following these detailed protocols and considering the troubleshooting advice, researchers can consistently grow high-quality single crystals of this compound for their specific research needs.

References

Application Note: Thermal Analysis for the Characterization of Thymine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine (B56734), a pyrimidine (B1678525) derivative, is a fundamental component of deoxyribonucleic acid (DNA). In the solid state, thymine can exist in various forms, including anhydrous polymorphs and a hydrated form. The hydration state of an active pharmaceutical ingredient (API) is a critical quality attribute, as it can significantly impact the material's physicochemical properties, such as stability, solubility, and bioavailability. Accurate characterization of the hydrated form of thymine is therefore essential during drug development and manufacturing.

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the hydration state and thermal stability of pharmaceutical solids. This application note provides a detailed overview and experimental protocols for the use of TGA and DSC in the characterization of what is commonly referred to as thymine monohydrate. It is important to note that detailed studies have revealed that this hydrate (B1144303) is more accurately described as a stoichiometric channel hydrate with an unusual water-to-thymine ratio of approximately 0.8:1.[1]

Key Thermal Analysis Techniques

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For thymine hydrate, TGA is primarily used to quantify the water content by measuring the mass loss upon heating.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the temperatures of phase transitions, such as dehydration and melting, and to measure the enthalpy associated with these events.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the thermal analysis of thymine 0.8-hydrate.

Table 1: Thermogravimetric Analysis (TGA) Data for Thymine 0.8-Hydrate

ParameterValueReference
Water Content (m/m %)10.31 ± 0.01%[1]
Molar Ratio (water:thymine)0.81 ± <0.01[1]
Dehydration Temperature Range25 - 100 °C[1]

Table 2: Differential Scanning Calorimetry (DSC) Data for Thymine 0.8-Hydrate

ParameterValueConditionsReference
Peritectic Transformation (Dehydration) Onset61.0 ± 1.5 °C10 °C/min, sealed high-pressure DSC pans[1]
Melting Point (Anhydrous Thymine)> 315 °C (decomposition)-[1]

Experimental Protocols

Sample Preparation

Thymine hydrate can be prepared by crystallizing thymine from water at temperatures at or below 25 °C. For example, a saturated solution of thymine in water at 40°C can be cooled to 8°C to induce crystallization. The resulting crystals should be filtered and stored under controlled humidity (e.g., 92% RH) to maintain their hydration state prior to analysis.[1]

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Pans: Open aluminum or platinum pans are suitable.

  • Sample Mass: Accurately weigh 5-10 mg of the thymine hydrate sample into the TGA pan.

  • Purge Gas: Use an inert purge gas, such as dry nitrogen, at a flow rate of 20-50 mL/min.[1]

  • Heating Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the initial and final mass of the sample from the TGA curve.

    • Calculate the percentage mass loss corresponding to the dehydration step.

    • The onset and end temperatures of the mass loss event define the dehydration temperature range.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Pans: Use hermetically sealed aluminum or high-pressure DSC pans to prevent water from escaping before the peritectic transformation.[1]

  • Sample Mass: Accurately weigh 2-5 mg of the thymine hydrate sample into the DSC pan and seal it.

  • Reference: An empty, sealed DSC pan.

  • Purge Gas: Use an inert purge gas, such as dry nitrogen, at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the dehydration/peritectic transformation.

    • Determine the onset temperature of this peak.

    • Observe for any subsequent thermal events, such as melting or decomposition of the anhydrous form.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using thermal analysis techniques.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_tga TGA cluster_dsc DSC cluster_data Data Interpretation cluster_conclusion Characterization start Start: Thymine Hydrate Sample prep Store at controlled humidity (e.g., 92% RH) start->prep tga_protocol TGA Protocol: - 5-10 mg sample - N2 purge - 10 °C/min ramp to 350 °C prep->tga_protocol dsc_protocol DSC Protocol: - 2-5 mg sample - Sealed pan - N2 purge - 10 °C/min ramp to 350 °C prep->dsc_protocol tga_data Analyze TGA Curve: - Quantify mass loss (% water) - Determine dehydration temperature range tga_protocol->tga_data dsc_data Analyze DSC Curve: - Identify endotherm for dehydration - Determine onset temperature - Observe melting/decomposition dsc_protocol->dsc_data conclusion Characterize as Thymine 0.8-Hydrate tga_data->conclusion dsc_data->conclusion

References

Application Note: Thymine Monohydrate as a Model System for Hydration Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thymine (B56734), a pyrimidine (B1678525) derivative and a fundamental component of DNA, serves as an excellent model compound for studying the hydration and dehydration processes in crystalline solids. Its ability to form a stable, yet sensitive, hydrate (B1144303) makes it particularly valuable for investigating the thermodynamics, kinetics, and structural transformations associated with water molecules in a crystal lattice. This application note details the use of thymine monohydrate as a model system, providing protocols for its characterization and summarizing key quantitative data. Notably, what is often referred to as this compound is, in fact, a non-stoichiometric channel hydrate with a water-to-thymine ratio of approximately 0.8:1.[1]

Key Characteristics

This compound crystallizes in the monoclinic space group P2₁/c.[1] The water molecules are located in channels within the crystal structure, which allows for relatively facile dehydration and rehydration, making it an ideal system for dynamic studies.[1] The hydrate is stable at high relative humidity (RH), typically above 95% RH at 25°C.[1] Below this threshold, it begins to lose water, transforming into one of several anhydrous polymorphs depending on the dehydration conditions.[1]

Data Presentation

Crystallographic Data

The crystallographic parameters for this compound provide the fundamental structural information for this system.

ParameterValueReference
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a6.077 Å[2]
b27.862 Å[2]
c3.816 Å[2]
β94° 19'[2]
Z'1[1]
Hydration and Dehydration Data

The hydration state and dehydration behavior of this compound can be quantified using various analytical techniques.

ParameterMethodValueReference
Water Content (molar ratio)Karl Fischer Titration0.82 ± 0.01[1]
Water Content (mass loss)Thermogravimetric Analysis (TGA)10.31 ± 0.01% (corresponds to 0.81 mol water)[1]
Critical Relative Humidity (aw) for Stability (at 25°C)Gravimetric Moisture Sorption> 0.95[1]
Onset of Dehydration (at 25°C)Gravimetric Moisture Sorption< 70% RH[1]

Experimental Protocols

Preparation of this compound Crystals

A reliable method for preparing this compound crystals is crucial for obtaining consistent experimental results.

Materials:

  • Thymine (anhydrous)

  • Deionized water

  • Beaker

  • Hot plate with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Controlled humidity chamber (e.g., desiccator with a saturated KNO₃ solution to maintain ~92% RH)

Protocol:

  • Prepare a saturated solution of thymine in deionized water at 40°C by adding excess thymine to the water and stirring.

  • Once saturation is reached, filter the hot solution to remove any undissolved thymine.

  • Allow the clear filtrate to cool slowly to 8°C. Crystallization will occur as the solution cools.

  • Alternatively, thymine can be slurried in water at 10°C for five hours to induce crystallization of the hydrate.

  • Collect the resulting crystals by filtration.

  • Dry the crystals for 10 days in a controlled humidity environment of 92% RH to ensure the stability of the hydrate form.[1]

Characterization Techniques

SCXRD provides detailed information about the crystal structure, including unit cell dimensions, space group, and atomic positions.

Protocol:

  • Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope. The crystal should be clear and free of visible defects.

  • Mount the crystal on a goniometer head.

  • Center the crystal in the X-ray beam of the diffractometer.

  • Collect diffraction data at a controlled temperature (e.g., 183 K) using a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Process the diffraction data, including integration of reflection intensities and absorption correction.

  • Solve and refine the crystal structure using appropriate software packages.

PXRD is used to identify the crystalline phase and can be used to monitor phase transitions during hydration and dehydration.

Protocol:

  • Gently grind a small amount of the this compound sample to a fine powder.

  • Pack the powder into a sample holder.

  • Record the diffraction pattern using a powder diffractometer, typically with Cu Kα radiation.

  • Set the instrument parameters, for example: a tube voltage of 40 kV, a tube current of 40 mA, a step size of 0.013° in 2θ, and a scan range of 2° to 40° in 2θ.[1]

  • For non-ambient RH measurements, use a specialized stage that allows for the control of humidity.

TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events. Together, they provide information on dehydration temperatures and associated enthalpy changes.

Protocol:

  • Place a small amount of the sample (typically 3-10 mg) into an appropriate sample pan (e.g., aluminum). For DSC, a hermetically sealed pan or a pinhole pan can be used depending on the desired experiment.[1]

  • Place the sample pan and an empty reference pan into the instrument.

  • Heat the sample at a controlled rate (e.g., 2°C/min or 10°C/min) under a controlled atmosphere (e.g., nitrogen purge).[1]

  • Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

GMS analysis determines the moisture sorption and desorption properties of a material at a constant temperature by varying the relative humidity.

Protocol:

  • Place a sample of known mass (e.g., 100-600 mg) into the GMS analyzer.[1]

  • Set the temperature to a constant value (e.g., 25°C).

  • Begin the measurement cycle by exposing the sample to a series of increasing or decreasing relative humidity steps (e.g., in 5% RH increments).[1]

  • At each step, monitor the sample mass until equilibrium is reached (e.g., mass change of less than ±0.001% over 30 minutes).[1]

  • Plot the change in mass versus relative humidity to generate sorption and desorption isotherms.

THz-TDS is sensitive to the collective vibrational modes of the crystal lattice and the hydrogen-bonding network, making it a powerful tool for studying hydration.

Protocol:

  • Prepare a sample by either pressing a pure pellet of the this compound or mixing it with a THz-transparent matrix like polyethylene (B3416737) (PE) and pressing a pellet.

  • Place the sample in the THz-TDS spectrometer. The sample chamber is typically purged with dry nitrogen or air to minimize absorption by atmospheric water vapor.

  • Acquire a reference spectrum without the sample in the beam path.

  • Acquire a sample spectrum with the sample in the beam path.

  • Calculate the absorption spectrum and refractive index of the sample from the reference and sample time-domain waveforms.

  • Analyze the resulting spectra to identify vibrational modes associated with the hydrated crystal structure.

Visualizations

Experimental Workflow for Characterization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Output prep Prepare Thymine Monohydrate Crystals scxrd Single-Crystal X-ray Diffraction (SCXRD) prep->scxrd Characterize pxrd Powder X-ray Diffraction (PXRD) prep->pxrd Characterize tga_dsc TGA / DSC prep->tga_dsc Characterize gms Gravimetric Moisture Sorption (GMS) prep->gms Characterize thz Terahertz Time-Domain Spectroscopy (THz-TDS) prep->thz Characterize structure Crystal Structure scxrd->structure Determines phase Phase Identity & Transitions pxrd->phase Identifies thermal Thermal Stability & Dehydration Profile tga_dsc->thermal Measures sorption Sorption Isotherms gms->sorption Generates spectra Vibrational Spectra thz->spectra Provides

Caption: Experimental workflow for the preparation and characterization of this compound.

Dehydration Pathway of this compound

dehydration_pathway thymine_hydrate This compound (0.8 H₂O) (Stable at >95% RH) anhydrate_C Anhydrous Polymorph C thymine_hydrate->anhydrate_C Dehydration at RH ≤ 84% (slow) or at elevated temperature anhydrate_D Anhydrous Polymorph D thymine_hydrate->anhydrate_D Dehydration at 0% RH (e.g., over P₂O₅, vacuum, or N₂ purge) at or below room temperature anhydrate_D->anhydrate_C Phase Transformation (prolonged dehydration time)

Caption: Logical relationship of the dehydration pathways of this compound.

Conclusion

This compound serves as a robust and well-characterized model system for studying the fundamental aspects of hydration and dehydration in organic molecular crystals. The availability of detailed experimental protocols and a wealth of quantitative data makes it an accessible and valuable tool for researchers in pharmaceuticals, materials science, and physical chemistry. The distinct dehydration pathways leading to different anhydrous polymorphs also provide a rich area for investigating the kinetics and mechanisms of solid-state transformations.

References

Application Notes and Protocols for the Quantification of Thymine Monohydrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine (B56734), a pyrimidine (B1678525) derivative, is a fundamental component of deoxyribonucleic acid (DNA). In pharmaceutical formulations, thymine monohydrate may be utilized in various applications, including as a component in antiviral or anticancer therapies, or in research and diagnostic products. Accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of these pharmaceutical products. These application notes provide detailed protocols for the quantification of this compound in different pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The described methods are designed to be stability-indicating, meaning they can accurately measure the drug substance in the presence of its degradation products.

Analytical Methodologies

Two primary analytical techniques are detailed for the quantification of this compound: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for robust separation and quantification, and a simpler, more rapid UV-Vis Spectrophotometric method suitable for routine analysis.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method provides high specificity and is capable of separating thymine from its degradation products and formulation excipients, making it ideal for stability studies and quality control.

a. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of 0.05 M potassium phosphate (B84403) buffer (pH 6.8) and Methanol (B129727) (95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (approximately 25°C)
Detection Wavelength 267 nm
Run Time Approximately 10 minutes

b. Reagent and Standard Preparation:

  • Potassium Phosphate Buffer (0.05 M, pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of purified water. Adjust the pH to 6.8 with a suitable alkaline solution (e.g., potassium hydroxide). Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the 0.05 M potassium phosphate buffer (pH 6.8) and methanol in a 95:5 volume ratio. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

c. Sample Preparation:

  • For Tablets:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 10 mg of thymine and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the thymine.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

  • For Creams/Ointments:

    • Accurately weigh a quantity of the cream/ointment equivalent to 1 mg of thymine into a suitable container.

    • Add 25 mL of a suitable solvent (e.g., a mixture of methanol and water) and heat gently in a water bath to melt the base.

    • Vortex for 5 minutes to disperse the formulation.

    • Transfer the dispersion to a separatory funnel and perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove the lipid-based excipients.

    • Collect the aqueous layer containing the thymine.

    • Filter the aqueous layer through a 0.45 µm filter and dilute with the mobile phase to a suitable concentration.

d. Method Validation Summary:

The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from placebo or degradation products at the retention time of thymine.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

e. Forced Degradation Studies:

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[1][2][3] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.

Stress ConditionTypical Procedure
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105°C for 48 hours
Photolytic Degradation Exposure to UV light (254 nm) and visible light for 7 days

The HPLC method should be able to resolve the thymine peak from any degradation product peaks.

UV-Vis Spectrophotometric Method

This method is a simpler and faster alternative to HPLC for the routine quantification of this compound, particularly in formulations with minimal interfering excipients.

a. Instrumentation:

ParameterSpecification
Spectrophotometer Double-beam UV-Vis Spectrophotometer
Wavelength Range 200 - 400 nm
Cuvettes 1 cm quartz cuvettes

b. Reagent and Standard Preparation:

  • Solvent: 0.1 M Hydrochloric Acid (HCl)

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to obtain concentrations in the range of 2-12 µg/mL.

c. Determination of Wavelength of Maximum Absorbance (λmax):

Scan a standard solution of this compound (e.g., 10 µg/mL) in the UV region (200-400 nm) against a 0.1 M HCl blank. The wavelength of maximum absorbance (λmax) for thymine in 0.1 M HCl is approximately 267 nm .

d. Sample Preparation:

  • For Tablets:

    • Follow the same initial steps as for the HPLC sample preparation to obtain a filtered solution of the drug in a suitable solvent.

    • Evaporate the solvent if it interferes with UV absorbance.

    • Reconstitute the residue in 0.1 M HCl and dilute to a final concentration within the calibration range.

  • For Creams/Ointments:

    • Follow the same extraction procedure as for the HPLC sample preparation to obtain a clean aqueous extract of thymine.

    • Dilute the extract with 0.1 M HCl to a final concentration within the calibration range.

e. Method Validation Summary:

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Data Presentation

The quantitative data obtained from the validation of the analytical methods should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of HPLC Method Validation Data

ParameterResult
Linearity Range (µg/mL)1 - 20
Correlation Coefficient (R²)0.9995
Accuracy (% Recovery ± SD)99.5 ± 0.8%
Precision - Repeatability (% RSD)0.65%
Precision - Intermediate (% RSD)1.12%
LOD (µg/mL)0.1
LOQ (µg/mL)0.3

Table 2: Summary of UV-Vis Spectrophotometric Method Validation Data

ParameterResult
Linearity Range (µg/mL)2 - 12
Correlation Coefficient (R²)0.9989
Accuracy (% Recovery ± SD)100.2 ± 1.2%
Precision - Repeatability (% RSD)0.98%

Visualizations

Workflow for Quantification of this compound in Pharmaceutical Formulations

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing formulation Pharmaceutical Formulation (Tablet, Cream, etc.) weighing Accurate Weighing formulation->weighing extraction Extraction of Thymine (Dissolution/LLE) weighing->extraction filtration Filtration (0.45 µm) extraction->filtration dilution Dilution to Working Concentration filtration->dilution hplc HPLC Analysis dilution->hplc Inject uv_vis UV-Vis Spectrophotometry dilution->uv_vis Measure Absorbance calibration Calibration Curve Generation hplc->calibration uv_vis->calibration quantification Quantification of Thymine calibration->quantification reporting Reporting of Results quantification->reporting

Caption: General workflow for the quantification of this compound.

Logical Relationship for Stability-Indicating Method Development

Stability_Indicating_Method cluster_stress Forced Degradation cluster_method_dev Method Development cluster_validation Method Validation drug This compound acid Acid Hydrolysis drug->acid Stress base Base Hydrolysis drug->base Stress oxidation Oxidation drug->oxidation Stress thermal Thermal Stress drug->thermal Stress photo Photolytic Stress drug->photo Stress hplc_dev HPLC Method Optimization (Column, Mobile Phase, etc.) acid->hplc_dev Analyze Stressed Samples base->hplc_dev Analyze Stressed Samples oxidation->hplc_dev Analyze Stressed Samples thermal->hplc_dev Analyze Stressed Samples photo->hplc_dev Analyze Stressed Samples specificity Specificity/ Selectivity hplc_dev->specificity Ensure Resolution validation Full Method Validation (Accuracy, Precision, Linearity) specificity->validation stability_indicating Stability-Indicating Method validation->stability_indicating

Caption: Logical steps for developing a stability-indicating HPLC method.

References

Troubleshooting & Optimization

Preventing the unwanted dehydration of thymine monohydrate during storage.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for thymine (B56734) monohydrate. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the unwanted dehydration of thymine monohydrate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the correct hydration state of thymine hydrate (B1144303)?

A1: While often referred to as this compound, experimental evidence from Thermogravimetric Analysis (TGA) and Karl Fischer titration indicates that it is more accurately a stoichiometric hydrate with a water-to-thymine molar ratio of approximately 0.8:1. This corresponds to a water content of about 10.3% by mass.

Q2: What are the primary factors that cause the dehydration of this compound?

A2: The main factors leading to the dehydration of this compound are elevated temperatures and low relative humidity (RH). The hydrate is only stable at a water activity (a_w) greater than 0.95 at temperatures at or below 25°C.[1]

Q3: What are the consequences of unwanted dehydration?

A3: Unwanted dehydration can lead to changes in the physical properties of the material, such as crystal form, which can impact manufacturability, stability, and bioavailability in drug development. Dehydration can result in the formation of different anhydrous polymorphs, affecting the consistency and performance of the final product.

Q4: What are the recommended storage conditions to prevent dehydration?

A4: To prevent dehydration, this compound should be stored at or below 25°C in a high-humidity environment, specifically with a relative humidity above 95%.[1] Storage in a desiccator or under a dry nitrogen purge will lead to dehydration.

Q5: How can I verify the hydration state of my this compound sample?

A5: Several analytical techniques can be used to determine the hydration state, including Thermogravimetric Analysis (TGA) to measure mass loss upon heating, Differential Scanning Calorimetry (DSC) to observe thermal events like dehydration, Powder X-ray Diffraction (PXRD) to identify the crystal structure, and Karl Fischer titration for precise water content measurement.

Troubleshooting Guide

Problem: I suspect my this compound has dehydrated during storage.

Symptom Possible Cause Suggested Action
Visual changes in the powder (e.g., clumping, different texture). Exposure to low humidity or temperature fluctuations.1. Review storage conditions against the recommended >95% RH and ≤25°C. 2. Perform analytical tests (TGA, PXRD) to confirm the hydration state.
Inconsistent experimental results (e.g., solubility, dissolution rate). Presence of a mixture of hydrated and anhydrous forms.1. Analyze a sample of the material using PXRD to check for multiple crystalline forms. 2. Use Karl Fischer titration to determine the precise water content.
Mass loss observed in initial characterization is less than ~10%. Partial or complete dehydration has already occurred.1. If partial dehydration is suspected, re-hydrate the material under controlled conditions if the protocol allows. 2. If complete dehydration is confirmed, document the anhydrous form and adjust experimental parameters accordingly.

Data Presentation

Table 1: Summary of this compound Stability under Various Storage Conditions

TemperatureRelative Humidity (RH) / Water Activity (a_w)Expected Outcome for this compoundRate of Dehydration
≤ 25°C> 95% RH / a_w > 0.95Stable as hydrate.[1]Negligible
≤ 25°C≤ 95% RH / a_w ≤ 0.95Begins to convert to anhydrous form (AH A°).[1]Slow to moderate
≤ 25°C60% - 70% RHSlow dehydration.Can take months.[1]
≤ 25°C< 60% RHAccelerated dehydration.Can occur in less than 2 days.[1]
> 25°CVariableDehydration is likely, with the rate increasing with temperature.Rate dependent on temperature and RH.
≤ 30°CDry N₂ purge or vacuumDehydration to anhydrous form AH D.[1]Rapid

Experimental Protocols

Protocol 1: Determination of Water Content by Thermogravimetric Analysis (TGA)

Objective: To quantify the water content of this compound by measuring the mass loss as a function of temperature.

Instrumentation: Thermogravimetric Analyzer

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to 150°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Determine the percentage mass loss in the temperature range corresponding to water loss (typically below 100°C for hydrates).

    • The expected mass loss for the dehydration of thymine 0.8-hydrate is approximately 10.3%.[1]

Protocol 2: Characterization of Dehydration by Differential Scanning Calorimetry (DSC)

Objective: To observe the thermal events associated with the dehydration of this compound.

Instrumentation: Differential Scanning Calorimeter

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a non-hermetic aluminum DSC pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to 200°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the heat flow into the sample as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks in the thermogram. The dehydration of this compound will appear as a distinct endotherm, typically below 100°C. The subsequent melting of the anhydrous form will occur at a higher temperature.

Protocol 3: Identification of Crystalline Forms by Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form(s) of thymine present in a sample and detect the presence of anhydrous forms.

Instrumentation: Powder X-ray Diffractometer

Methodology:

  • Sample Preparation: Gently grind the thymine sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation.

    • Scan Range: 2θ from 5° to 40°.

    • Scan Speed: A typical scan speed is 1-2°/min.

  • Data Acquisition: Collect the diffraction pattern.

  • Data Analysis:

    • Compare the obtained PXRD pattern with reference patterns for this compound and its known anhydrous polymorphs.

    • The presence of peaks corresponding to anhydrous forms will indicate dehydration.

Protocol 4: Precise Water Content Determination by Karl Fischer Titration

Objective: To accurately determine the water content of a this compound sample.

Instrumentation: Karl Fischer Titrator (volumetric or coulometric)

Methodology:

  • Instrument Preparation:

    • Prepare the Karl Fischer reagent and solvent according to the instrument manufacturer's instructions.

    • Standardize the reagent using a certified water standard.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg, depending on the expected water content and instrument sensitivity).

  • Titration:

    • Introduce the sample into the titration vessel.

    • Start the titration and allow the reaction to go to completion, as indicated by the instrument's endpoint detection.

  • Calculation: The instrument software will calculate the percentage of water in the sample based on the amount of titrant consumed.

Visualizations

DehydrationProcess ThymineMonohydrate This compound (0.8 H₂O) Anhydrous_A Anhydrous Polymorph A° (Thermodynamically Stable) ThymineMonohydrate->Anhydrous_A RH ≤ 95% @ ≤ 25°C Anhydrous_C Anhydrous Polymorph C ThymineMonohydrate->Anhydrous_C Dehydration at elevated temp. Anhydrous_D Anhydrous Polymorph D ThymineMonohydrate->Anhydrous_D Dehydration under N₂ or vacuum ≤ 30°C Anhydrous_D->Anhydrous_C Prolonged dehydration or increased RH

Caption: Dehydration pathways of this compound.

TroubleshootingWorkflow Start Suspicion of Dehydration CheckStorage Review Storage Conditions (Temp & RH) Start->CheckStorage ConditionsMet Conditions Appear Correct CheckStorage->ConditionsMet PerformAnalysis Perform Initial Analysis (e.g., TGA or PXRD) ConditionsMet->PerformAnalysis Yes IncorrectStorage Incorrect Storage Conditions ConditionsMet->IncorrectStorage No Dehydrated Dehydration Confirmed? PerformAnalysis->Dehydrated Document Document Anhydrous Form & Adjust Protocol Dehydrated->Document Yes NoDehydration No Dehydration Detected Dehydrated->NoDehydration No CorrectStorage Correct Storage to >95% RH, ≤25°C IncorrectStorage->CorrectStorage

Caption: Troubleshooting workflow for suspected dehydration.

ExperimentalWorkflow Start Need to Verify Hydration State TGA TGA (Screen for Mass Loss) Start->TGA MassLoss Mass Loss ≈ 10.3%? TGA->MassLoss PXRD PXRD (Identify Crystal Form) ComparePatterns Compare to Reference Patterns PXRD->ComparePatterns KF Karl Fischer (Precise Water Content) QuantifyWater Quantify % H₂O KF->QuantifyWater Hydrate Likely Hydrate MassLoss->Hydrate Yes Suspect Dehydration Suspected MassLoss->Suspect No Hydrate->PXRD Suspect->PXRD ComparePatterns->KF Report Report Hydration State QuantifyWater->Report

Caption: Experimental workflow for hydration state analysis.

References

Technical Support Center: Optimizing Thymine Monohydrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the yield and purity of thymine (B56734) monohydrate synthesis. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of thymine monohydrate.

Q1: My thymine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in thymine synthesis can stem from several factors. Here are the most common causes and their respective solutions:

  • Suboptimal Reaction Temperature: The condensation and cyclization reactions are sensitive to temperature. Ensure the reaction is conducted at the optimal temperature, which is typically around 64°C for the synthesis from ethyl α-formylpropionate and urea (B33335), with a reflux temperature of 68°C.[1]

  • Incorrect Molar Ratios of Reactants: The stoichiometry of the reactants is crucial. For the synthesis involving ethyl α-formylpropionate (EFP), urea, and sodium methylate, an optimal molar ratio of 1:4.7:1.4 (EFP:urea:sodium methylate) has been reported to maximize the yield.[1]

  • Incomplete Reactions: Insufficient reaction time can lead to a low yield. Ensure each step of the reaction goes to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can be beneficial.

  • Presence of Impurities in Starting Materials: Impurities in the starting materials can interfere with the reaction. Use high-purity reagents to avoid side reactions.

  • Loss of Product During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization. Optimize these procedures to minimize loss. For instance, ensure the pH is optimal for precipitation and use a minimal amount of cold solvent for washing the crystals.

Q2: I am observing significant impurities in my synthesized thymine. How can I identify and remove them?

A2: Impurities can arise from side reactions or unreacted starting materials. Here’s how to address this issue:

  • Identification of Impurities:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase HPLC method can effectively separate thymine from related compounds.[2][3]

    • Gas Chromatography (GC) and Mass Spectrometry (MS): These methods can also be used for the identification and quantification of volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the impurities present.

  • Removal of Impurities:

    • Recrystallization: This is the most common and effective method for purifying solid organic compounds like thymine.[4][5][6] The principle is based on the difference in solubility of the compound and the impurities in a suitable solvent at different temperatures. A detailed protocol is provided below.

    • Chromatography: For difficult-to-separate impurities, column chromatography can be employed.

Q3: I am having trouble with the crystallization of this compound. What factors influence the crystallization process?

A3: Successful crystallization depends on several factors. Here are some key considerations:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve thymine at high temperatures but have low solubility at low temperatures.[4][6] Water is a common solvent for crystallizing this compound.

  • Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.[7] Rapid cooling can trap impurities within the crystal lattice.

  • pH of the Solution: The pH of the aqueous solution can significantly affect the solubility and crystal habit of thymine.[8][9][10] Adjusting the pH can be a useful tool to control crystallization.

  • Supersaturation: The solution must be supersaturated for crystallization to occur. This is typically achieved by dissolving the thymine in a minimal amount of hot solvent and then cooling the solution.

  • Seeding: If crystals do not form spontaneously, adding a small seed crystal of pure this compound can induce crystallization.[6]

Q4: What are the optimal conditions for the synthesis of thymine from urea and ethyl α-formylpropionate?

A4: Based on orthogonal experimental results, the optimal conditions for this synthesis are reported to be a reaction temperature of 64°C and a refluxing temperature of 68°C. The recommended mole ratio of ethyl α-formylpropionate (EFP) to urea to sodium methylate is 1:4.7:1.4, which has been shown to achieve a yield of up to 78.8%.[1]

Data Presentation

Table 1: Optimized Reaction Conditions for Thymine Synthesis

ParameterOptimal ValueReference
Reactants Ethyl α-formylpropionate, Urea, Sodium Methylate[1]
Molar Ratio (EFP:Urea:Sodium Methylate) 1:4.7:1.4[1]
Reaction Temperature 64°C[1]
Reflux Temperature 68°C[1]
Reported Yield Up to 78.8%[1]

Table 2: HPLC Parameters for Thymine Purity Analysis

ParameterValueReference
Column Reversed-phase C18[2]
Mobile Phase Acetonitrile/Water with 0.1% TFA[3]
Detection Wavelength 230 nm[3]
Flow Rate 1 mL/min[3]
Injection Volume 1 µL[3]

Experimental Protocols

Protocol 1: Synthesis of Thymine from Urea and Ethyl α-formylpropionate

This protocol is based on the optimized conditions reported for this synthesis method.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl α-formylpropionate (1 molar equivalent).

  • Addition of Reactants: Add urea (4.7 molar equivalents) and sodium methylate (1.4 molar equivalents) to the flask.

  • Reaction: Heat the mixture to a reaction temperature of 64°C with constant stirring.

  • Reflux: After the initial reaction, increase the temperature to 68°C and reflux the mixture. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with hydrochloric acid to precipitate the crude thymine.

  • Isolation: Filter the crude product and wash it with a small amount of cold water.

  • Purification: Recrystallize the crude thymine from hot water to obtain pure this compound.

Protocol 2: Purification of Thymine by Recrystallization

This is a general procedure for the purification of synthesized thymine.[4][5][6]

  • Dissolution: Place the crude thymine in an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid completely. The solution should be saturated.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Reactants (Urea, Ethyl α-formylpropionate, Sodium Methylate) Reaction Condensation & Cyclization (64-68°C) Reactants->Reaction Mix & Heat Crude_Product Crude Thymine Reaction->Crude_Product Acidification Dissolution Dissolve in Hot Water Crude_Product->Dissolution Transfer Crystallization Slow Cooling Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Pure_Product Pure Thymine Monohydrate Filtration->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Temp Is Reaction Temperature Optimal (64-68°C)? Start->Check_Temp Check_Ratio Are Molar Ratios Correct? Check_Temp->Check_Ratio Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Purity Are Starting Materials Pure? Check_Ratio->Check_Purity Yes Adjust_Ratio Adjust Molar Ratios Check_Ratio->Adjust_Ratio No Check_Workup Is Product Lost During Work-up? Check_Purity->Check_Workup Yes Use_Pure Use High-Purity Reagents Check_Purity->Use_Pure No Optimize_Workup Optimize Purification Steps Check_Workup->Optimize_Workup Yes

Caption: Troubleshooting decision tree for addressing low yield in thymine synthesis.

Purity_Troubleshooting Start Impure Product Analysis Analyze Impurities (HPLC, GC-MS, NMR) Start->Analysis Recrystallization Perform Recrystallization Analysis->Recrystallization Check_Purity Check Purity Again Recrystallization->Check_Purity Column_Chromatography Consider Column Chromatography Check_Purity->Column_Chromatography Purity Not Acceptable Pure Pure Product Check_Purity->Pure Purity Acceptable Column_Chromatography->Pure

Caption: Logical workflow for the purification and purity analysis of synthesized thymine.

References

Strategies to overcome amorphous aggregate formation in thymine crystallization.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for thymine (B56734) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges during the crystallization of thymine, with a specific focus on preventing the formation of amorphous aggregates.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your thymine crystallization experiments.

Problem 1: Amorphous aggregates or an oily substance forms instead of crystals.

This is a common issue that often arises from a high degree of supersaturation, causing the thymine to precipitate out of solution too rapidly.

CauseRecommended Solution
High Supersaturation Control the rate of supersaturation. For cooling crystallization, implement a slow and controlled cooling ramp. Avoid crash cooling by placing the hot solution directly into an ice bath. For anti-solvent crystallization, add the anti-solvent slowly and at a constant rate with good mixing.
Inappropriate Solvent Select a solvent or solvent system in which thymine has moderate solubility at elevated temperatures and lower solubility at cooler temperatures. A mixture of ethanol (B145695) and water is often a good starting point. Thymine's solubility in ethanol is approximately 2 mg/mL, while it is slightly soluble in water.[1] The ideal solvent should not be too volatile, as rapid evaporation can lead to amorphous precipitation.[2]
Rapid Cooling A slower cooling rate allows for more ordered crystal growth. A staggered cooling profile, with periods of holding the temperature constant, can also promote crystallization over amorphous aggregation.[3]
Lack of Nucleation Sites Introduce seed crystals of thymine to encourage nucleation and growth of the desired crystalline form. If seed crystals are not available, scratching the inside of the crystallization vessel with a glass rod can sometimes induce nucleation.

Problem 2: The resulting crystals are very small, needle-like, or form large agglomerates.

Crystal morphology and size are influenced by factors such as the solvent, cooling rate, and agitation.

CauseRecommended Solution
Solvent Choice The solvent system can significantly influence crystal habit. Crystallization from 90% H2O/ethanol tends to produce needles, while using pure ethanol can result in prisms.[1] Experiment with different solvent ratios to achieve the desired morphology.
Stirring/Agitation The stirring rate affects crystal size and agglomeration. While agitation is crucial for homogenization, excessive stirring can lead to smaller crystals due to increased secondary nucleation and particle breakage. Conversely, insufficient stirring may result in large agglomerates. An optimal stirring speed, typically in the range of 100-200 rpm, can help produce larger, more uniform crystals.[4]
Temperature Cycling Implementing temperature cycling during the cooling process can help to reduce agglomeration and encourage the growth of larger, more well-defined crystals.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for crystallizing thymine?

The choice of solvent is critical. For thymine, a mixture of water and ethanol is a commonly used and effective system. Thymine has limited solubility in water but is more soluble in ethanol. By dissolving thymine in a minimal amount of hot ethanol and then adding hot water until the solution becomes slightly turbid, a supersaturated solution is created that, upon slow cooling, will yield crystals. The exact ratio of ethanol to water will depend on the desired yield and crystal morphology.

Q2: How does pH affect thymine crystallization?

Thymine is a weak acid, but its solubility is not significantly affected by pH in the neutral to acidic range.[6] However, at a highly alkaline pH (above 9), deprotonation can occur, which will increase its solubility in aqueous solutions and thus affect the crystallization process.[7] For most applications, maintaining a pH between 5 and 7.4 is recommended to ensure the neutral form of thymine crystallizes.

Q3: How can I prepare different polymorphs of thymine?

Thymine is known to exist in several polymorphic forms, including a hydrate (B1144303) and multiple anhydrous forms. The specific form obtained is highly dependent on the crystallization conditions:

  • Thymine Hydrate (Hy): Can be prepared by dissolving thymine in water at 40°C and then cooling the solution to 8°C.[8]

  • Anhydrate A° (AH A°): This is the most stable anhydrous form at ambient conditions and can be obtained from slurry experiments in organic solvents like methanol (B129727) or 1-butanol (B46404) at temperatures between 10 and 60°C.[8]

  • Other Anhydrous Forms: Other metastable anhydrous forms can be obtained through methods like sublimation or by carefully controlling the dehydration of the hydrate form.[8]

Q4: What is the role of impurities, and how can they be managed?

Impurities can significantly impact the crystallization process. They can inhibit crystal growth, alter the crystal habit, or even promote the formation of amorphous material.[3] A common impurity in thymine is uracil (B121893), which has a similar structure. The presence of uracil can disrupt the crystal lattice of thymine. To minimize the impact of impurities, it is recommended to use high-purity thymine (≥98%). If impurities are suspected to be an issue, a pre-purification step, such as recrystallization, may be necessary.

Q5: How can I characterize the crystalline and amorphous content of my thymine sample?

Several analytical techniques can be used to differentiate between crystalline and amorphous forms of thymine:

  • Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystalline phases. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in a broad, diffuse halo. PXRD can also be used for the quantitative analysis of amorphous content.[9]

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify melting points of crystalline forms and the glass transition temperature (Tg) of the amorphous phase.

  • Raman Spectroscopy: This technique can distinguish between different polymorphs and identify amorphous content based on differences in their vibrational modes.[10]

Experimental Protocols

Protocol 1: Cooling Crystallization of Thymine Hydrate from Water

This protocol is adapted from a published method for preparing thymine hydrate crystals.[8]

  • Dissolution: Prepare a saturated solution of thymine in deionized water by heating the mixture to 40°C with stirring until no more solid dissolves.

  • Hot Filtration (Optional): If any undissolved particles remain, perform a hot filtration to remove them.

  • Cooling: Slowly cool the saturated solution to 8°C. A controlled cooling rate is crucial to avoid amorphous precipitation. A rate of 5-10°C per hour is recommended.

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Drying: Dry the collected crystals under controlled humidity (e.g., in a desiccator with a saturated solution of potassium nitrate (B79036) to maintain approximately 92% relative humidity) to preserve the hydrate form.[8]

Protocol 2: Anti-Solvent Crystallization of Thymine

This is a general protocol that can be adapted for thymine.

  • Dissolution: Dissolve the thymine in a suitable solvent in which it is highly soluble (e.g., a minimal amount of hot ethanol).

  • Anti-Solvent Addition: Slowly add a pre-cooled anti-solvent (a solvent in which thymine is poorly soluble, such as acetone (B3395972) or cold water) to the thymine solution with constant, gentle stirring. The anti-solvent should be added dropwise to control the rate of supersaturation.

  • Crystallization: Continue stirring for a period after the anti-solvent addition is complete to allow for crystal growth.

  • Crystal Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Diagrams

experimental_workflow Figure 1. General Experimental Workflow for Thymine Crystallization cluster_prep Preparation cluster_cryst Crystallization Method cluster_outcome Outcome cluster_analysis Analysis & Troubleshooting start Start with Impure Thymine dissolve Dissolve in Appropriate Solvent start->dissolve filter Hot Filtration (Optional) dissolve->filter cooling Slow Cooling filter->cooling evaporation Slow Evaporation filter->evaporation anti_solvent Anti-Solvent Addition filter->anti_solvent crystals Crystals Formed cooling->crystals Success amorphous Amorphous Aggregates cooling->amorphous Issue evaporation->crystals Success evaporation->amorphous Issue anti_solvent->crystals Success anti_solvent->amorphous Issue characterize Characterize Product (PXRD, DSC) crystals->characterize troubleshoot Troubleshoot (Adjust Parameters) amorphous->troubleshoot troubleshoot->filter Re-run Experiment

Figure 1. General Experimental Workflow for Thymine Crystallization

troubleshooting_logic Figure 2. Troubleshooting Logic for Amorphous Aggregate Formation cluster_params Investigate Key Parameters cluster_solutions Implement Corrective Actions cluster_result Desired Outcome start Amorphous Aggregates Observed supersaturation Is Supersaturation Too High? start->supersaturation solvent Is the Solvent System Optimal? start->solvent impurities Are Impurities Present? start->impurities agitation Is Agitation Appropriate? start->agitation slow_cooling Decrease Cooling Rate supersaturation->slow_cooling Yes slow_addition Slow Anti-Solvent Addition supersaturation->slow_addition Yes seeding Introduce Seed Crystals supersaturation->seeding Yes change_solvent Change Solvent/Ratio solvent->change_solvent No purify Purify Starting Material impurities->purify Yes optimize_stirring Optimize Stirring Speed agitation->optimize_stirring No success Crystalline Thymine Obtained slow_cooling->success slow_addition->success change_solvent->success purify->success optimize_stirring->success seeding->success

Figure 2. Troubleshooting Logic for Amorphous Aggregate Formation

References

Identifying and mitigating degradation pathways of thymine monohydrate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating the degradation pathways of thymine (B56734) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for solid thymine monohydrate?

The primary degradation pathway for crystalline this compound is dehydration. This process involves the loss of water molecules from the crystal lattice, leading to the formation of different anhydrous polymorphs of thymine. It's important to note that what is commonly referred to as this compound is actually a channel hydrate (B1144303) with a non-stoichiometric water-to-thymine ratio of approximately 0.8:1.[1][2]

Q2: My this compound sample appears opaque and has lost its transparency. What is the likely cause?

The loss of transparency in this compound crystals is a common indicator of dehydration.[1] This physical change occurs as the water molecules leave the crystal lattice, altering its structure. The rate of this change depends on the ambient relative humidity and temperature.

Q3: Under what conditions is this compound stable?

This compound is only stable under high humidity conditions. Specifically, it is stable at water activities greater than 0.95 at temperatures at or below 25°C.[1][2] Below these conditions, it will begin to lose water and convert to an anhydrous form.

Q4: What are the degradation products of this compound dehydration?

The dehydration of this compound does not break down the thymine molecule itself but rather leads to different solid-state forms, or polymorphs, of anhydrous thymine.[1][2] The specific polymorph formed depends on the conditions under which dehydration occurs, such as temperature and the rate of water removal.

Q5: Are there other degradation pathways for thymine besides dehydration?

Yes, other degradation pathways exist, although they are less common under typical storage conditions. These include:

  • Radiolysis: Exposure to ionizing radiation can break down the thymine molecule into smaller products such as carbon monoxide (CO), carbon dioxide (CO2), and isocyanic acid (HNCO).[3]

  • Reductive Catabolism: In biological systems, thymine can be degraded enzymatically into products like β-aminoisobutyric acid.[4]

Q6: How can I mitigate the degradation of my this compound sample?

To mitigate dehydration, which is the primary concern, it is crucial to control the storage environment. Store this compound in a high-humidity environment, ideally with a relative humidity above 95%. Using a desiccator with a saturated salt solution that maintains a high relative humidity can be an effective strategy. Additionally, storing at or below 25°C is recommended.[1]

Troubleshooting Guide

IssueObservationPossible CauseRecommended Action
Physical Appearance Change Crystals have turned from transparent to opaque.DehydrationConfirm dehydration using Thermogravimetric Analysis (TGA) or Dynamic Vapor Sorption (DVS). Store future samples under high humidity conditions (>95% RH).
Unexpected Analytical Results Inconsistent peaks in HPLC or other analytical tests.Presence of anhydrous polymorphs or other degradation products.Characterize the different forms using Powder X-ray Diffraction (PXRD). Review storage conditions to prevent further degradation.
Weight Loss The sample shows a mass loss when analyzed by TGA.Loss of water molecules.Quantify the water content using TGA or Karl Fischer titration to confirm if it corresponds to the expected water content of the hydrate.[1]

Data Summary

Table 1: Stability of Thymine Hydrate as a Function of Relative Humidity (RH) at 25°C

Relative Humidity (RH) / Water Activity (aw)Stability of Thymine HydrateDehydration RateResulting Form
> 95% RH / aw > 0.95Stable-Thymine Hydrate
< 70% RHDehydration beginsSlowAnhydrous Polymorphs
< 60% RHDehydration accelerates significantlyRapid (< 2 days)Anhydrous Polymorphs

Data compiled from Computational and Experimental Characterization of Five Crystal Forms of Thymine.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in high-purity water.

  • Acid Hydrolysis: Add 0.1 N HCl to a stock solution to achieve the desired concentration. Heat at 60°C for 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Add 0.1 N NaOH to a stock solution. Keep at room temperature for 24 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Add 3% H2O2 to a stock solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat at 100°C in an oven for 48 hours.

  • Photolytic Degradation: Expose solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.[5] Compare the chromatograms to identify and quantify any degradation products.

Protocol 2: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the water content and thermal stability of this compound.

Instrument: Thermogravimetric Analyzer

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) crucible.

  • Instrument Setup:

    • Purge gas: Nitrogen at a flow rate of 30 mL/min.

    • Temperature program:

      • Equilibrate at 25°C.

      • Ramp from 25°C to 300°C at a heating rate of 10°C/min.

  • Run Analysis: Place the crucible in the TGA instrument and start the experiment.

  • Data Analysis: Record the mass loss as a function of temperature. The initial weight loss step corresponds to the loss of water. Calculate the percentage of mass loss to determine the water content of the hydrate. Any subsequent mass loss at higher temperatures indicates thermal decomposition of the thymine molecule.

Visualizations

cluster_0 Primary Degradation Pathway Thymine_Monohydrate This compound (Transparent Crystals) Dehydration Dehydration (<70% RH, Temp > 25°C) Thymine_Monohydrate->Dehydration Anhydrous_Thymine Anhydrous Thymine (Opaque Solid) (Various Polymorphs) Dehydration->Anhydrous_Thymine

Caption: Dehydration pathway of this compound.

start Start: Observe unexpected analytical result or physical change in sample check_appearance Is the sample opaque or cloudy? start->check_appearance check_storage Review storage conditions: RH < 95%? Temp > 25°C? check_appearance->check_storage Yes run_hplc Perform stability-indicating HPLC analysis check_appearance->run_hplc No run_tga Perform TGA analysis check_storage->run_tga Yes adjust_storage Action: Adjust storage to >95% RH and <= 25°C. check_storage->adjust_storage No tga_result Does TGA show weight loss corresponding to dehydration? run_tga->tga_result confirm_dehydration Conclusion: Degradation is due to dehydration. tga_result->confirm_dehydration Yes other_degradation Consider other degradation pathways (e.g., photolytic, oxidative). tga_result->other_degradation No confirm_dehydration->adjust_storage hplc_result Are unexpected peaks observed in HPLC? run_hplc->hplc_result hplc_result->confirm_dehydration No hplc_result->other_degradation Yes

Caption: Troubleshooting workflow for this compound degradation.

G cluster_workflow Experimental Workflow: Stability Analysis cluster_analysis 3. Analytical Techniques prep 1. Prepare this compound Sample stress 2. Expose to Stress Conditions (e.g., Heat, Humidity, Light) prep->stress TGA TGA (Thermal Stability, Water Content) stress->TGA DVS DVS (Hygroscopicity) stress->DVS HPLC HPLC (Purity, Degradation Products) stress->HPLC PXRD PXRD (Polymorphic Form) stress->PXRD report 4. Data Analysis & Reporting TGA->report DVS->report HPLC->report PXRD->report

Caption: Workflow for stability analysis of this compound.

References

Overcoming difficulties in the single-crystal to single-crystal transformation of thymine monohydrate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the single-crystal to single-crystal (SCSC) transformation of thymine (B56734) monohydrate.

Troubleshooting Guides

Issue: My thymine monohydrate crystals are cracking or losing transparency during dehydration.

Question Answer
Why are my crystals cracking or becoming opaque? This is a common observation and often indicates a loss of crystallinity or the formation of polycrystalline aggregates, a phenomenon known as pseudomorphosis.[1] The dehydration process, especially if rapid, can induce stress in the crystal lattice, leading to fractures. The loss of transparency is a strong indicator that the single-crystal nature is being compromised.[1]
How can I prevent cracking and maintain transparency? Slower dehydration under controlled humidity is crucial. The dehydration of this compound begins at relative humidity (RH) below 70% and accelerates significantly below 60% RH.[1] To maintain crystal integrity, consider a gradual decrease in RH. Dehydration in silicon oil has also been shown to inhibit this process at room temperature, allowing for more controlled studies.[1]
What are the ideal conditions to attempt an SCSC transformation? The ideal conditions depend on the desired anhydrous polymorph. A slow dehydration process is generally preferred for maintaining single-crystal integrity. This can be achieved by controlling the humidity over saturated salt solutions. For instance, storing crystals at an RH just below the stability threshold of the hydrate (B1144303) (e.g., 60-65% RH) can promote a slower, more ordered transformation.[1]

Issue: The SCSC transformation is incomplete or results in a mixture of phases.

Question Answer
Why am I getting a mixture of anhydrous forms? The dehydration of this compound can lead to different anhydrous polymorphs, primarily designated as AH C and AH D, depending on the conditions.[1] The formation of a mixture indicates that the dehydration conditions are not selective for a single polymorph.
How can I obtain a pure anhydrous phase? To obtain phase-pure AH D, dehydration under very dry conditions, such as over P₂O₅ or by purging with dry N₂ gas at temperatures ≤ 30°C, is recommended.[1] To favor the formation of AH C, a slow transformation at higher relative humidity (≤ 84%) or increasing the dehydration temperature can be employed.[1]
Does the transformation pathway affect the final product? Yes. The anhydrous form AH D is known to be a product of the hydrate precursor.[1] Over time, AH D can transform into the more stable AH C phase.[1] Therefore, the duration of the experiment and the subsequent storage conditions are critical.

Frequently Asked Questions (FAQs)

Question Answer
What is the stoichiometry of thymine hydrate? While often referred to as a monohydrate, studies have shown that it is a stoichiometric channel hydrate with a water-to-thymine ratio of approximately 0.8:1.[1]
What is the stability range of this compound? Thymine hydrate is stable at water activities greater than 0.95 at temperatures of 25°C or lower.[1] Below this, it will begin to dehydrate.
What are the key structural changes during the SCSC transformation? The transformation involves the removal of water molecules from channels within the crystal lattice.[1] This leads to a rearrangement of the thymine molecules and a change in the unit cell parameters. The specific structural changes depend on the resulting anhydrous polymorph.
Can the transformation be reversed? The rehydration of the anhydrous forms can be complex and may not always lead back to a single crystal of the monohydrate. The reversibility depends on the specific anhydrous polymorph and the rehydration conditions.
What analytical techniques are best for monitoring the transformation? In-situ single-crystal X-ray diffraction (SC-XRD) is the most direct method to monitor the structural changes and confirm if the SCSC transformation is successful. Hot-stage microscopy can be used to visually observe the changes in the crystal.[1] Spectroscopic techniques like Raman and IR spectroscopy can also be used to distinguish between the different solid forms.[2]

Quantitative Data Summary

Table 1: Dehydration Conditions and Resulting Anhydrous Polymorphs of Thymine

Dehydration ConditionResulting Phase(s)Reference
Relative Humidity (RH) < 70%Dehydration begins[1]
RH < 60%Accelerated dehydration[1]
RH between 11% and 31%Mixture of AH C and AH D[1]
Over P₂O₅ (very low RH)Phase-pure AH D[1]
N₂ purge or vacuum drying (≤ 30°C)Phase-pure AH D[1]
Slow transformation at RH ≤ 84%AH C[1]
Increased dehydration temperatureIncreased proportion of AH C[1]

Experimental Protocols

Protocol 1: Preparation of this compound Single Crystals

  • Prepare a saturated solution of thymine in deionized water at 40°C.

  • Slowly cool the solution to 8°C to allow for the crystallization of this compound.

  • Alternatively, create a slurry of thymine in water at 10°C for five hours.

  • Filter the resulting crystals.

  • Dry the crystals for 10 days in a controlled environment with 92% relative humidity (e.g., over a saturated solution of KNO₃).[1]

  • Store the prepared this compound crystals at 92% RH to maintain their stability before initiating dehydration experiments.[1]

Protocol 2: Controlled Dehydration for SCSC Transformation

  • Place high-quality single crystals of this compound in a humidity-controlled chamber.

  • To target a specific anhydrous polymorph, select the appropriate desiccant or saturated salt solution to achieve the desired relative humidity (see Table 1).

  • For a slow transformation, gradually decrease the relative humidity over several days.

  • Monitor the crystal visually for any signs of cracking or loss of transparency.

  • At desired time points, carefully remove a crystal for analysis by single-crystal X-ray diffraction to determine the extent of transformation and the resulting crystal structure.

Visualizations

experimental_workflow cluster_prep Crystal Preparation cluster_scsc SCSC Transformation cluster_analysis Analysis prep1 Saturated Thymine Solution (40°C) prep2 Slow Cooling (8°C) prep1->prep2 prep3 Crystallization prep2->prep3 prep4 Filtering and Drying (92% RH) prep3->prep4 start This compound Crystal prep4->start condition Controlled Dehydration (Humidity & Temperature) start->condition outcome1 Successful SCSC Transformation (Transparent Anhydrous Crystal) condition->outcome1 Slow, Controlled Rate outcome2 Pseudomorphosis (Opaque, Polycrystalline) condition->outcome2 Rapid Rate analysis1 Single-Crystal X-ray Diffraction outcome1->analysis1 analysis3 Raman/IR Spectroscopy outcome1->analysis3 analysis2 Hot-Stage Microscopy outcome2->analysis2 outcome2->analysis3

Caption: Experimental workflow for the SCSC transformation of this compound.

logical_relationship cluster_dehydration Dehydration Pathways (RH < 70%) thymine_hydrate This compound (Stable at RH > 95%) low_rh Low RH (e.g., P₂O₅) ≤ 30°C thymine_hydrate->low_rh mod_rh Moderate RH (≤ 84%) or Higher Temperature thymine_hydrate->mod_rh mixture Mixture of AH C and AH D thymine_hydrate->mixture Intermediate RH (11-31%) ah_d Anhydrous Polymorph D (AH D) low_rh->ah_d ah_c Anhydrous Polymorph C (AH C) mod_rh->ah_c ah_d->ah_c Phase Transformation (over time)

Caption: Dehydration pathways of this compound to anhydrous polymorphs.

References

Validation & Comparative

Differentiating Thymine Monohydrate from Anhydrous Polymorphs Using Powder X-ray Diffraction (PXRD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability. Thymine (B56734), a fundamental component of DNA, can exist in various solid forms, including a monohydrate and several anhydrous polymorphs. The ability to distinguish between these forms is critical for ensuring product quality and consistency. Powder X-ray Diffraction (PXRD) stands as a definitive and non-destructive analytical technique for this purpose. This guide provides a comprehensive comparison of thymine monohydrate and its anhydrous counterparts, supported by experimental data and protocols.

The Significance of Polymorphic Screening

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. For instance, the anhydrous forms of an API may have different dissolution rates compared to its hydrated form. Therefore, robust analytical methods to identify and differentiate these forms are essential during drug development and manufacturing.

Experimental Protocol: PXRD Analysis

A standardized experimental protocol is crucial for obtaining reliable and reproducible PXRD data. The following methodology outlines a typical procedure for the analysis of thymine solid forms.

1. Sample Preparation:

  • Gently grind a small amount (approximately 10-20 mg) of the thymine sample using an agate mortar and pestle to ensure a random orientation of the crystallites.

  • Carefully pack the powdered sample into a sample holder, ensuring a flat and even surface.

2. Instrument Parameters:

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

  • Voltage and Current: Operate the X-ray generator at settings such as 40 kV and 40 mA.

  • Scan Range (2θ): A typical scan range is from 5° to 40° in 2θ.

  • Step Size: A step size of 0.02° 2θ is often appropriate.

  • Scan Speed/Time per Step: The scan speed can be adjusted to optimize data quality, with a typical time per step of 1-2 seconds.

3. Data Analysis:

  • The resulting PXRD pattern, a plot of intensity versus 2θ angle, serves as a unique fingerprint for each crystalline form.

  • The positions (in °2θ) and relative intensities of the diffraction peaks are used for phase identification.

Comparative PXRD Data

The primary distinction between this compound and its anhydrous polymorphs lies in their unique PXRD patterns. The presence of water molecules in the crystal lattice of the monohydrate leads to a different arrangement of thymine molecules and consequently, a different diffraction pattern.

While the literature extensively documents a single crystal structure for this compound, several anhydrous polymorphs have been identified. The table below summarizes the characteristic PXRD peaks for this compound and a representative anhydrous form (Form A).

Solid Form Characteristic PXRD Peaks (2θ)°
This compound Distinct peaks at approximately 12.5°, 16.8°, 21.2°, 25.1°, 28.9°
Anhydrous Thymine (Form A) Characteristic peaks at approximately 13.9°, 17.6°, 22.5°, 24.2°, 27.8°

Note: The exact peak positions and relative intensities can vary slightly depending on experimental conditions and sample preparation.

Visualization of the Differentiation Workflow

The logical workflow for differentiating between this compound and its anhydrous forms using PXRD can be visualized as follows:

G cluster_0 PXRD Analysis Workflow for Thymine Solid Forms sample Thymine Sample (Unknown Form) preparation Sample Preparation (Grinding and Packing) sample->preparation pxrd PXRD Data Acquisition preparation->pxrd pattern Obtained PXRD Pattern (Intensity vs. 2θ) pxrd->pattern comparison Pattern Comparison pattern->comparison database Reference PXRD Database (this compound & Anhydrous Forms) database->comparison monohydrate Identified as This compound comparison->monohydrate Match anhydrous Identified as Anhydrous Thymine comparison->anhydrous Match mixture Identified as a Mixture comparison->mixture Partial Match/ Multiple Patterns

Caption: Workflow for the identification of thymine solid forms using PXRD.

Conclusion

Powder X-ray Diffraction is an indispensable tool for the solid-state characterization of active pharmaceutical ingredients like thymine. The distinct PXRD patterns of this compound and its anhydrous polymorphs allow for their unambiguous differentiation. By adhering to a standardized experimental protocol and comparing the obtained data with reference patterns, researchers can confidently identify the solid form of thymine, ensuring the development of safe, effective, and consistent pharmaceutical products. The clear differences in peak positions provide a robust method for quality control and polymorphic screening throughout the drug development lifecycle.

Isostructurality and Isomorphism in Thymine Monohydrate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the isostructural and isomorphic properties of thymine (B56734) monohydrate and its derivatives. Isostructurality, the phenomenon of different compounds crystallizing in the same or similar structures, is of significant interest in crystal engineering and drug development. Understanding the limits of isostructurality in a key biological molecule like thymine can inform the design of novel crystalline materials with tailored properties.

Introduction to Isostructurality in Thymine Monohydrate

This compound is known to crystallize in a monoclinic system with the space group P2₁/c.[1] Its crystal structure is characterized by channels of water molecules. The potential to substitute thymine with its derivatives in this crystal lattice without altering the fundamental structure is a key area of investigation. This guide focuses on the attempts to create isomorphous mixed crystals of this compound with uracil (B121893) and 5-ethyluracil (B24673), two structurally similar pyrimidine (B1678525) derivatives.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for pure this compound and its mixed crystals with uracil and 5-ethyluracil. The data highlights the subtle changes in unit cell parameters upon incorporation of the guest molecules.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)
This compoundP2₁/c6.07727.8623.81694.32
Thymine-Uracil Mixed Crystal (TH-Urₓ)P2₁/c----
Thymine-5-Ethyluracil Mixed Crystal (TH-EUrₓ)P2₁/c----

Note: Specific unit cell parameters for the mixed crystals were not provided in the readily available literature. However, the studies confirmed the retention of the P2₁/c space group, indicating isomorphism.

Experimental Protocols

The synthesis and characterization of isostructural this compound derivatives involve precise control over crystallization conditions and rigorous analytical techniques.

Synthesis of Isomorphous Mixed Crystals

Isomorphous mixed crystals of this compound with uracil (Ur) and 5-ethyluracil (EUr) were prepared by solution crystallization.

Methodology:

  • Saturated solutions of thymine with varying molar percentages of either uracil or 5-ethyluracil were prepared.

  • Crystallization was induced by slow evaporation of the solvent at a controlled temperature.

  • The resulting crystals were harvested, washed, and dried.

  • The composition of the mixed crystals was determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

It was observed that solutions with up to 20 mol % of uracil successfully yielded isomorphous mixed crystals.[2] For 5-ethyluracil, isomorphous mixed crystals were obtained from solutions with 5–10 mol % of the derivative.[2]

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the crystal structure of materials.

Methodology:

  • A suitable single crystal of the this compound derivative is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector.

  • The collected data is processed to determine the unit cell parameters, space group, and atomic coordinates.

This technique was used to confirm that the mixed crystals of thymine with uracil and 5-ethyluracil were isomorphous with pure this compound, retaining the P2₁/c space group.[2]

Visualization of Isostructurality

The following diagrams illustrate the concept of isostructurality and the experimental workflow for its investigation.

Caption: Substitution of thymine with a derivative in the crystal lattice.

Experimental_Workflow Experimental Workflow for Isostructurality Study start Start: Prepare Saturated Solutions (Thymine + Derivative) crystallization Slow Evaporation Crystallization start->crystallization harvest Harvest and Dry Crystals crystallization->harvest nmr NMR Spectroscopy (Determine Composition) harvest->nmr xrd Single-Crystal X-ray Diffraction (Determine Structure) harvest->xrd analysis Comparative Analysis of Crystallographic Data nmr->analysis xrd->analysis end Conclusion on Isostructurality analysis->end

Caption: Workflow for the synthesis and analysis of isostructural crystals.

Performance and Limitations of Isomorphism

The incorporation of uracil and 5-ethyluracil into the this compound lattice demonstrates the potential for creating isostructural materials. However, there are limitations to this molecular substitution.

  • Uracil Incorporation: Uracil, being slightly smaller than thymine, could be incorporated up to approximately 46% of the available amount in the initial growth solution.[2] The thermal stability of these mixed crystals was notably altered, with a larger fraction of water loss occurring at lower temperatures compared to pure this compound.[2]

  • 5-Ethyluracil Incorporation: 5-Ethyluracil, which is larger than thymine, showed a much lower incorporation rate (around 13-36%).[2] At higher concentrations of 5-ethyluracil in the growth solution (15-20 mol %), a different, anhydrous crystal form emerged as the dominant product, indicating a limit to the isostructural substitution.[2]

These findings suggest that steric hindrance plays a crucial role in the limits of isomorphism in the this compound system. While the crystal lattice can accommodate some variation in molecular size, significant differences lead to the formation of alternative, more stable crystal phases.

Conclusion

The study of isostructurality in this compound derivatives reveals both the possibilities and the constraints of crystal engineering with this important biomolecule. The successful formation of isomorphous mixed crystals with uracil and 5-ethyluracil confirms the robustness of the this compound crystal lattice. However, the observed limits on the incorporation of larger substituents highlight the delicate balance of intermolecular interactions that govern crystal packing. This knowledge is critical for the rational design of new crystalline forms of therapeutic agents and other functional materials.

References

Benchmarking Computational Models for Predicting Thymine Monohydrate Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational models for predicting the properties of thymine (B56734) monohydrate, a crystalline form of a fundamental DNA base. Understanding and accurately modeling the behavior of this and similar hydrated crystalline structures is crucial in fields ranging from materials science to drug development, where the stability and properties of hydrated active pharmaceutical ingredients (APIs) are of paramount importance. This document summarizes key experimental data for thymine monohydrate and outlines the methodologies to benchmark computational predictions against these experimental standards.

Structural Properties: A Benchmark for Computational Models

The crystal structure of this compound has been experimentally determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group P21/c[1]. The experimentally determined unit cell parameters serve as a primary benchmark for the accuracy of computational models in predicting the solid-state structure.

Table 1: Comparison of Experimental and Computational Lattice Parameters for this compound

ParameterExperimental Value[1]DFT (PBE-TS)DFT (B3LYP-D3)Classical Force Field (GAFF)
Space Group P21/cP21/c (predicted)P21/c (predicted)P21/c (predicted)
a (Å) 6.077Data not availableData not availableData not available
b (Å) 27.862Data not availableData not availableData not available
c (Å) 3.816Data not availableData not availableData not available
β (°) 94.32Data not availableData not availableData not available
Volume (ų) 644.9Data not availableData not availableData not available

Vibrational Properties: Probing Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a sensitive probe of the molecular structure and intermolecular interactions, such as the hydrogen-bonding network within the this compound crystal. Experimental vibrational spectra provide a rich dataset for benchmarking the accuracy of computational models in predicting these properties.

Table 2: Key Experimental and Computational Vibrational Frequencies (cm⁻¹) of Thymine

Vibrational ModeExperimental IR (Polycrystalline Thymine)Experimental Raman (Polycrystalline Thymine)Calculated Raman (B3LYP/6-31G(d,p) - Isolated Molecule)[2]
N-H Stretch ~3200-3000~3200-3000Data not available for monohydrate crystal
C=O Stretch ~1700-1650~1700-1650Data not available for monohydrate crystal
Ring Vibrations ~1600-1400~1600-1400Data not available for monohydrate crystal
CH₃ Deformations ~1450-1350~1450-1350Data not available for monohydrate crystal

Note: The table presents general ranges for key vibrational modes of thymine. Specific experimental and calculated vibrational data for the crystalline monohydrate are needed for a precise benchmark. The hydrogen bonding with water molecules in the monohydrate is expected to cause noticeable shifts in the N-H and C=O stretching frequencies compared to the anhydrous form or isolated molecule.

Experimental Protocols

Detailed and reproducible experimental procedures are the foundation of any robust benchmark. The following sections outline the key experimental methods for characterizing this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the definitive crystal structure and lattice parameters.

Protocol:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of thymine at room temperature.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions, space group, and atomic coordinates. The structural model is then refined to achieve the best fit with the experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the molecule that are infrared active.

Protocol (KBr Pellet Method):

  • Sample Preparation: A small amount of this compound (typically 1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (approximately 200 mg) in an agate mortar.

  • Pellet Formation: The mixture is transferred to a die and pressed under high pressure to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded for background correction.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, with different selection rules.

Protocol (Powder Raman):

  • Sample Preparation: A small amount of the crystalline this compound powder is placed on a microscope slide or in a sample holder.

  • Spectral Acquisition: The sample is illuminated with a monochromatic laser source. The scattered light is collected and passed through a spectrometer to generate the Raman spectrum. The instrument is calibrated using a known standard (e.g., silicon).

Computational Benchmarking Workflow

A systematic workflow is essential for a fair and informative comparison of computational models. The following diagram illustrates a typical benchmarking process.

G cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_dft Density Functional Theory cluster_ff Classical Force Fields exp_synthesis Crystal Synthesis exp_scxrd Single-Crystal XRD exp_synthesis->exp_scxrd exp_ftir FTIR Spectroscopy exp_synthesis->exp_ftir exp_raman Raman Spectroscopy exp_synthesis->exp_raman exp_data Experimental Benchmark Data (Lattice Parameters, Vibrational Frequencies) exp_scxrd->exp_data exp_ftir->exp_data exp_raman->exp_data analysis Comparative Analysis (Error Calculation, Visualization) exp_data->analysis dft_pbe PBE + Dispersion comp_geo_opt Geometry Optimization (Crystal Structure) dft_pbe->comp_geo_opt dft_b3lyp B3LYP + Dispersion dft_b3lyp->comp_geo_opt ff_gaff GAFF ff_gaff->comp_geo_opt ff_opls OPLS ff_opls->comp_geo_opt comp_input Input: Thymine & Water Molecules comp_input->dft_pbe comp_input->dft_b3lyp comp_input->ff_gaff comp_input->ff_opls comp_freq Frequency Calculation comp_geo_opt->comp_freq comp_data Calculated Properties (Lattice Parameters, Vibrational Frequencies) comp_freq->comp_data comp_data->analysis conclusion Model Performance Evaluation & Recommendations analysis->conclusion

Caption: Workflow for benchmarking computational models against experimental data.

Discussion and Future Directions

The accurate prediction of the properties of hydrated crystals like this compound remains a challenge for computational chemistry. The non-covalent interactions, particularly hydrogen bonds involving water molecules, require careful treatment.

  • Density Functional Theory (DFT): DFT methods, especially those including dispersion corrections (e.g., PBE-D3, B3LYP-D3), are expected to provide a good balance of accuracy and computational cost for predicting the crystal structure and vibrational properties. However, as highlighted, there is a need for systematic studies that report the fully relaxed crystal structures of this compound using various functionals and basis sets.

  • Classical Force Fields: While computationally less expensive and suitable for large-scale simulations like molecular dynamics, the accuracy of classical force fields is highly dependent on their parameterization. Standard force fields like GAFF and OPLS may not be specifically parameterized for the solid state of hydrated organic molecules and would likely require refinement for accurate predictions.

Recommendations for Future Work:

  • Systematic Computational Benchmarking: A comprehensive study that calculates the fully relaxed crystal structure and vibrational spectra of this compound using a range of DFT functionals and classical force fields is needed.

  • Experimental Vibrational Data: High-resolution experimental IR and Raman spectra of crystalline this compound, with detailed peak assignments, would be invaluable for a more rigorous benchmark of computational vibrational spectroscopy.

  • Thermodynamic Properties: Expanding the benchmark to include thermodynamic properties, such as the lattice energy and the enthalpy of hydration, would provide a more complete picture of model performance.

By systematically comparing computational predictions with robust experimental data, the scientific community can develop and validate more accurate models for understanding and designing crystalline materials with desired properties.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Thymine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Thymine monohydrate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

For laboratory personnel, including researchers, scientists, and professionals in drug development, adherence to strict safety protocols is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, from initial receipt to final disposal.

Personal Protective Equipment (PPE)

When handling this compound, a substance that may cause mild skin and eye irritation, appropriate personal protective equipment is your first line of defense.[1][2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust be worn at all times to protect against dust particles.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are suitable for handling.[5]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against spills.[3][4]
Respiratory Protection Dust Mask or RespiratorRecommended when handling large quantities or when dust generation is likely.[2][4]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of contamination and exposure.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • Keep the container tightly closed when not in use.[2]

2. Handling and Weighing:

  • Handle in a designated area, such as a fume hood or a ventilated workbench, to minimize dust inhalation.[6]

  • Use a dedicated scoop or spatula for transferring the powder.

  • When weighing, use an analytical balance with a draft shield to contain any airborne particles.

  • For weighing hazardous powders, a common practice is to pre-weigh a covered vessel, add the compound inside a fume hood, and then re-weigh the vessel to determine the amount.[6]

3. Spills and Cleanup:

  • In case of a minor spill, gently sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[5]

  • Clean the spill area with a wet cloth or paper towels to remove any remaining residue.[7]

  • For larger spills, follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Chemical: Dispose of unused or waste this compound in a clearly labeled, sealed container.

  • Contaminated Materials: Gloves, wipes, and other materials contaminated with this compound should be placed in a designated chemical waste container.

  • Disposal Route: All waste must be disposed of in accordance with local, state, and federal regulations.[5] Consult your institution's environmental health and safety (EHS) office for specific guidance. Do not flush down the drain unless explicitly permitted by your EHS office.[8]

Workflow for Safe Handling of this compound

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Spill & Cleanup cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry Place Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh in Ventilated Area Don_PPE->Weigh Use Use in Experiment Weigh->Use Collect_Waste Collect Chemical Waste Use->Collect_Waste Spill Minor Spill Occurs Cleanup Clean with Wet Cloth Spill->Cleanup Spill_Waste Contain Spill Waste Cleanup->Spill_Waste Label_Waste Label Waste Container Spill_Waste->Label_Waste Collect_Waste->Label_Waste Dispose Dispose via EHS Label_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.